molecular formula C10H13NO2 B1200277 4-Methoxy-N,N-dimethylbenzamide CAS No. 7291-00-1

4-Methoxy-N,N-dimethylbenzamide

Cat. No. B1200277
CAS RN: 7291-00-1
M. Wt: 179.22 g/mol
InChI Key: OCGXPFSUJVHRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N,N-dimethylbenzamide, also known as N,N-Dimethyl 4-methoxybenzamide, is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.2157 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-N,N-dimethylbenzamide consists of a benzene ring substituted with a methoxy group and a dimethylamide group . The InChI representation of the molecule is InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

4-Methoxy-N,N-dimethylbenzamide is a liquid at room temperature . It has a specific gravity of 1.08 and a refractive index of 1.53 . The flash point is 146.3°C .

Scientific Research Applications

  • Degradation and Stability Studies : The degradation pathways of methcathinone analogs, including compounds related to 4-Methoxy-N,N-dimethylbenzamide, have been studied. For example, in a study focusing on the stability of these compounds in various pH solutions, it was found that these analogs are stable in acidic solutions but degrade in neutral-to-basic solutions. This research is significant for forensic analysis and future pharmacokinetic analysis (Tsujikawa et al., 2012).

  • Synthesis and Chemical Reactions : Research into the reactions of derivatives of 4-Methoxy-N,N-dimethylbenzamide has led to the creation of various compounds, such as selenoxanthones. These studies provide insights into the synthetic pathways and chemical properties of these derivatives (Brennan et al., 2003).

  • Electronic Properties and Charge Transfer : Studies have explored the electronic properties and charge transfer mechanisms in compounds containing 4-Methoxy-N,N-dimethylbenzamide structures. These insights are vital for understanding the electronic interactions in complex molecular systems (Xu et al., 2005).

  • Antimicrobial and Anticancer Potential : Research on compounds related to 4-Methoxy-N,N-dimethylbenzamide, such as dimethylpyrimidin-derivatives, has shown potential for antimicrobial and anticancer applications. This indicates the possibility of these compounds being developed into effective drugs after further clinical evaluation (Jafar et al., 2017).

  • Structural Characterization and Selectivity : Studies on the structural properties of compounds like benzimidazole cavitands have revealed their selective recognition capabilities, such as the recognition of 4-methylbenzamide over 4-methylanilide. These findings are crucial in understanding the molecular recognition and binding properties of these compounds (Choi et al., 2005).

Safety And Hazards

4-Methoxy-N,N-dimethylbenzamide is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGXPFSUJVHRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223212
Record name p-Anisamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N,N-dimethylbenzamide

CAS RN

7291-00-1
Record name p-Anisamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N,N-dimethylbenzamide

Citations

For This Compound
32
Citations
J Kim, MS Park, S Lee, KH Song - Tetrahedron Letters, 2022 - Elsevier
Unactivated amides, such as N,N-dimethylbenzamide, react with acetonitrile in the presence of LiHMDS under flow reaction conditions to afford corresponding benzoylacetonitriles in …
Number of citations: 2 www.sciencedirect.com
K Jing, JP Yao, ZY Li, QL Li, HS Lin… - The Journal of Organic …, 2017 - ACS Publications
A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids by weak O-coordination has been described. This reaction proceeds smoothly …
Number of citations: 36 pubs.acs.org
MD Swerdloff - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 3 search.proquest.com
I Hoskovcová, J Roháčová, D Dvořák, T Tobrman… - Electrochimica …, 2010 - Elsevier
Several series of Fischer-type aminocarbene complexes with central Fe, Cr or W atoms and with various carbene substitution were synthesized and electrochemically investigated by dc-…
Number of citations: 34 www.sciencedirect.com
N Iranpoor, F Panahi, F Roozbin… - European Journal of …, 2016 - Wiley Online Library
In this work, the mixture of formamide and 2,4,6‐trichloro‐1,3,5‐triazine (cyanuric chloride or TCT) is introduced as a new amidating agent in Pd‐catalyzed aminocarbonylation of aryl …
G Phillips, WJ Guilford, BO Buckman… - Journal of medicinal …, 2002 - ACS Publications
A novel series of diaryloxypyridines have been designed as selective nanomolar factor Xa (fXa) inhibitors for use as anticoagulants. In this paper, we describe our efforts to identify an …
Number of citations: 24 pubs.acs.org
K Hada, A Suda, K Asoh, T Tsukuda… - Bioorganic & medicinal …, 2012 - Elsevier
Proliferation of endothelial cells is critical for angiogenesis. We report orally available, in vivo active antiangiogenic agents which specifically inhibit endothelial cell proliferation. After …
Number of citations: 17 www.sciencedirect.com
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
P Claes - 2013 - biblio.ugent.be
The experiments performed in this PhD thesis aim at the development of new entries into the synthesis of heterocyclic quinones and the development of new quinone leads active …
Number of citations: 1 biblio.ugent.be
A Turku, TO Leino, L Karhu, J Yli‐Kauhaluoma… - …, 2019 - Wiley Online Library
We previously demonstrated the potential of di‐ or trisubstituted azulenes as ligands (potentiators, weak agonists, and antagonists) of the orexin receptors. In this study we investigated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.